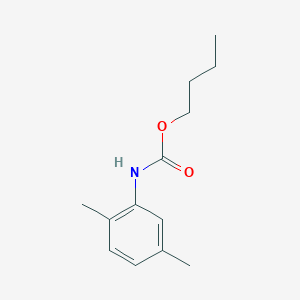

butyl (2,5-dimethylphenyl)carbamate

Description

Properties

IUPAC Name |

butyl N-(2,5-dimethylphenyl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO2/c1-4-5-8-16-13(15)14-12-9-10(2)6-7-11(12)3/h6-7,9H,4-5,8H2,1-3H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUSQZAUHANQTTM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)NC1=C(C=CC(=C1)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butyl (2,5-dimethylphenyl)carbamate can be achieved through several methods. One common approach involves the reaction of 2,5-dimethylphenyl isocyanate with butanol in the presence of a catalyst. The reaction typically proceeds under mild conditions, with the isocyanate reacting with the alcohol to form the carbamate ester.

Another method involves the use of carbamoyl chlorides, which can be reacted with substituted phenols to form the desired carbamate. This method offers versatility and can be performed under mild conditions, making it suitable for various applications .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions. The use of continuous flow systems and solid catalysts can enhance the efficiency and yield of the reaction. For instance, the reaction of amines with organic carbonates such as dimethyl carbonate in a flow system over solid catalysts has been shown to be an environmentally friendly and efficient method for producing carbamates .

Chemical Reactions Analysis

Types of Reactions

Butyl (2,5-dimethylphenyl)carbamate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidation products.

Reduction: Reduction reactions can convert the carbamate into amines or other reduced forms.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides or hydroxylated derivatives, while reduction can produce amines or other reduced compounds.

Scientific Research Applications

Butyl (2,5-dimethylphenyl)carbamate has several scientific research applications:

Biology: The compound can be used in the study of enzyme inhibition and as a model compound for understanding carbamate interactions with biological systems.

Industry: It is used in the production of polymers, coatings, and other materials where carbamate functionality is desired.

Mechanism of Action

The mechanism of action of butyl (2,5-dimethylphenyl)carbamate involves its interaction with specific molecular targets. In biological systems, carbamates can inhibit enzymes by forming stable carbamate-enzyme complexes. This inhibition can affect various biochemical pathways, depending on the enzyme targeted. The molecular targets and pathways involved can vary, but common targets include acetylcholinesterase and other serine hydrolases .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The activity of butyl (2,5-dimethylphenyl)carbamate can be contextualized by comparing it to analogs with variations in substituent groups, positions, and core structures. Key findings from related compounds are summarized below:

Substituent Position and Electronic Effects

Evidence from N-(disubstituted-phenyl)-3-hydroxynaphthalene-2-carboxamides demonstrates that substituent position (e.g., 2,5- vs. 3,5-) significantly impacts PET inhibition. For example:

- N-(2,5-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide : IC₅₀ ≈ 10 µM.

- N-(3,5-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide : IC₅₀ ≈ 10 µM.

- N-(2,5-Difluorophenyl)-3-hydroxynaphthalene-2-carboxamide : IC₅₀ ≈ 10 µM .

Functional Group Variations: Carbamates vs. Carboxamides

Carbamates and carboxamides differ in their stability and metabolic pathways. Carbamates (R-O-CO-NR₂) are generally more hydrolytically labile than carboxamides (R-CO-NR₂), which may reduce environmental persistence but require optimized formulations for sustained activity. Thiazolylmethylcarbamate analogs (e.g., thiazol-5-ylmethyl derivatives in pharmacopeial contexts) highlight the versatility of carbamates in drug design, though their applications diverge from agrochemical uses .

Lipophilicity and Bioavailability

Lipophilicity (logP) is a critical determinant of herbicidal activity. The 2,5-dimethylphenyl group in this compound likely elevates logP compared to:

- Fluorinated analogs : Electron-withdrawing fluorine atoms reduce logP but may enhance target-site binding via dipole interactions.

- Unsubstituted phenyl carbamates : Lower logP values may limit membrane permeability.

Data Tables

Table 1: Comparison of Substituent Effects on PET-Inhibiting Activity

*Predicted using fragment-based methods due to lack of experimental data.

Q & A

Basic: What are the recommended synthetic routes for butyl (2,5-dimethylphenyl)carbamate?

Methodological Answer:

The synthesis of this compound typically involves carbamate formation via the reaction of 2,5-dimethylphenylamine with a butyl chloroformate or tert-butyl carbonate derivative. Key steps include:

- Protecting Group Strategy : Use tert-butyl carbamates for amine protection, as demonstrated in tert-butyl (4-(aminomethyl)-2,5-dimethylphenyl)carbamate synthesis .

- Coupling Reactions : Employ coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to activate the carbamate-forming reagent.

- Reaction Conditions : Conduct reactions under anhydrous conditions in aprotic solvents (e.g., dichloromethane or THF) at 0–25°C to minimize side reactions .

Advanced: How can researchers resolve discrepancies in reported stability data under varying pH conditions?

Methodological Answer:

Conflicting stability data may arise from differences in experimental setups (e.g., buffer systems, temperature). To resolve discrepancies:

- Controlled Stability Studies : Perform accelerated degradation tests at controlled pH (e.g., 1–13 using HCl/NaOH buffers) and monitor decomposition via HPLC or LC-MS.

- Kinetic Analysis : Calculate degradation rate constants (k) at each pH to identify instability thresholds. For example, tert-butyl carbamates are prone to hydrolysis under strongly acidic/basic conditions .

- Structural Confirmation : Use NMR (e.g., loss of tert-butyl signals in acidic conditions) to confirm degradation pathways .

Basic: What analytical techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : 1H/13C NMR to confirm the presence of the 2,5-dimethylphenyl group (aromatic protons at δ 6.7–7.2 ppm) and tert-butyl carbamate (singlet at δ 1.3–1.5 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]+ at m/z 250.337 for tert-butyl derivatives) .

- HPLC-PDA : Assess purity (>95%) using reverse-phase C18 columns with UV detection at 220–280 nm .

Advanced: What strategies optimize regioselectivity in nucleophilic substitution reactions?

Methodological Answer:

The steric bulk of the 2,5-dimethylphenyl group influences regioselectivity. Optimization strategies include:

- Steric-Directed Synthesis : Use bulky bases (e.g., LDA) to direct nucleophilic attack to less hindered positions.

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, improving reaction control .

- Computational Modeling : DFT calculations (e.g., Gibbs free energy of transition states) to predict favorable reaction pathways .

Basic: What safety precautions are critical during handling?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods to minimize inhalation risks, as carbamates may release irritant vapors during synthesis .

- Storage : Store in airtight containers at room temperature, away from strong acids/bases to prevent decomposition .

Advanced: How does the 2,5-dimethylphenyl group influence reactivity in catalytic processes?

Methodological Answer:

The electron-donating methyl groups on the phenyl ring modulate reactivity:

- Electronic Effects : Increased electron density enhances resistance to electrophilic attack but may reduce catalytic turnover in oxidation reactions.

- Steric Effects : The 2,5-substitution pattern hinders planar transition states, as observed in hindered Suzuki-Miyaura couplings .

- Spectroscopic Probes : Use Hammett substituent constants (σ values) to quantify electronic contributions .

Basic: What purification methods are optimal for this compound?

Methodological Answer:

- Recrystallization : Use ethanol/water mixtures to isolate high-purity crystals .

- Column Chromatography : Silica gel with hexane/ethyl acetate gradients (e.g., 3:1 to 1:1) to remove unreacted amines or byproducts .

Advanced: How can computational methods predict biological interactions of this carbamate?

Methodological Answer:

- Molecular Docking : Simulate binding to target proteins (e.g., enzymes) using software like AutoDock Vina. Compare with urea derivatives, which show enhanced solubility and target affinity .

- ADMET Prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., logP, bioavailability) based on structural analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.